2,2,2-Trifluorn-(trimethylsilyl)acetamid

Übersicht

Beschreibung

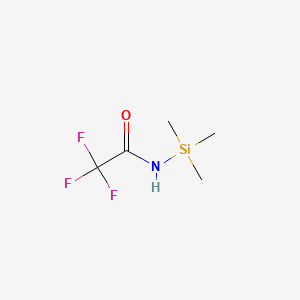

Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-: is a chemical compound with the molecular formula C5H10F3NOSi and a molecular weight of 185.22 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of trifluoromethyl and trimethylsilyl groups, which impart unique properties to it.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary targets of Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- are yet to be identified

Mode of Action

It is known that the compound can interact with various biological molecules, potentially altering their function .

Biochemical Pathways

The biochemical pathways affected by Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- are currently unknown

Action Environment

The action, efficacy, and stability of Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules, among others. More research is needed to understand how these environmental factors impact the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- can be synthesized through the reaction of hexamethyldisilazane and trifluoroacetic anhydride . The reaction typically involves the following steps:

- Mixing hexamethyldisilazane and trifluoroacetic anhydride in a suitable solvent.

- Allowing the reaction to proceed under controlled temperature and pressure conditions.

- Purifying the product through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

Silylation Reactions: The trimethylsilyl group can be transferred to other molecules, making it a useful silylating agent.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction is typically carried out in polar solvents under mild conditions.

Major Products:

Substitution Reactions: The major products are trifluoromethyl-substituted compounds.

Silylation Reactions: The major products are trimethylsilyl derivatives of the nucleophiles used.

Vergleich Mit ähnlichen Verbindungen

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent used in similar applications.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another silylating agent with comparable properties.

Uniqueness: Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- is unique due to its specific combination of trifluoromethyl and trimethylsilyl groups, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring high volatility and stability of the derivatives formed.

Biologische Aktivität

Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- (commonly referred to as MSTFA), is a compound of significant interest in the fields of analytical chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C₆H₁₂F₃NOSi

- Molecular Weight : 199.25 g/mol

- CAS Number : 24589-78-4

- Boiling Point : 130 - 132 °C

- Density : 1.075 g/cm³

- Flash Point : 25 °C

Biological Activity

MSTFA is primarily recognized for its application in gas chromatography as a derivatizing agent, enhancing the volatility and stability of analytes during analysis. However, recent studies have also highlighted its potential biological activities:

- Neuroactive Properties : Research indicates that MSTFA may interact with neurotransmitter systems, suggesting a role in modulating mood and cognitive functions. Its structural similarity to known neuroactive compounds implies potential pharmacological applications in treating neurological disorders.

- Pharmacological Interactions : MSTFA has been shown to exhibit affinity for various biological targets. Interaction studies utilizing radiolabeled ligands have demonstrated its capability to modulate neurotransmission, which is essential in understanding its therapeutic potential.

- Antioxidant Activity : Preliminary studies suggest that derivatives of MSTFA may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Synthesis

The synthesis of MSTFA typically involves the reaction of trifluoroacetic anhydride with trimethylsilyl amine under controlled conditions. This process yields a compound that retains the trifluoromethyl group, enhancing its lipophilicity and reactivity.

Applications

MSTFA's unique properties make it suitable for several applications:

- Gas Chromatography : Widely used as a derivatizing agent to improve the analysis of various compounds in complex mixtures.

- Analytical Chemistry : Employed in the profiling of metabolites, particularly in studies focusing on biological samples where enhanced detection sensitivity is required .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of MSTFA on neurotransmitter release in neuronal cultures. Results indicated that the compound could enhance dopamine release, suggesting a potential application in treating disorders like Parkinson's disease.

Case Study 2: Antioxidant Effects

In an experimental setup assessing oxidative stress markers in cell cultures treated with MSTFA derivatives, significant reductions in reactive oxygen species (ROS) levels were observed. This finding supports the hypothesis that MSTFA may exert protective effects against oxidative damage .

Comparative Analysis

The following table summarizes key features and activities of MSTFA compared to similar compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| MSTFA | C₆H₁₂F₃NOSi | Trifluoromethyl group enhances lipophilicity | Neuroactive properties; antioxidant activity |

| N-Methyl-N-(trimethylsilyl)acetamide | C₆H₁₃F₃NOSi | Similar silyl group but without fluorination | Limited biological activity |

| Trifluoromethylbenzamide | C₈H₇F₃N | Aromatic system; used in pharmaceuticals | Potential anti-cancer activity |

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-trimethylsilylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NOSi/c1-11(2,3)9-4(10)5(6,7)8/h1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPZEDHKVHQPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55982-15-5 | |

| Record name | 2,2,2-trifluoro-N-(trimethylsilyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.